

# Comprehensive Spectroscopic Characterization of (S)-2-(3-methoxyphenyl)piperidine

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## Compound of Interest

Compound Name: (S)-2-(3-methoxyphenyl)piperidine

Cat. No.: B11723369

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## Executive Summary & Structural Context[1][2][3][4] [5][6]

- Compound Name: (S)-2-(3-methoxyphenyl)piperidine[1][2]
- CAS Number: 920588-03-0 (Generic/Racemic: 32040-06-5)
- Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO[1][3][4][5]
- Molecular Weight: 191.27 g/mol [1][2][5]
- Stereochemistry: The (S)-enantiomer is the eutomer for several substituted piperidine scaffolds. It is typically isolated via chiral resolution of the racemate or asymmetric hydrogenation of the corresponding pyridine.

## Structural Significance

The 2-arylpiperidine motif exhibits a rigid chair conformation where the bulky aryl group prefers the equatorial position to minimize 1,3-diaxial strain. This conformational preference is distinct in the NMR spectrum (large vicinal coupling constants for the benzylic proton).

## Spectroscopic Data Tables

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:  $\text{CDCl}_3$  (Chloroform-d) | Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Proton)

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment / Structural Insight
Ar-H	7.24	t	1H	7.8	H-5' (Meta to OMe)
Ar-H	6.92	m	2H	-	H-2', H-6' (Ortho to OMe/Linker)
Ar-H	6.78	dd	1H	8.0, 2.0	H-4' (Para to Linker)
OCH <sub>3</sub>	3.80	s	3H	-	Methoxy group (Singlet)
H-2	3.58	dd	1H	10.0, 2.5	Chiral Center. Large J (10 Hz) indicates axial-axial coupling, confirming equatorial aryl placement.
H-6eq	3.18	dm	1H	12.0	Equatorial proton adjacent to Nitrogen.
H-6ax	2.76	td	1H	12.0, 2.8	Axial proton adjacent to Nitrogen (shielded).
NH	1.85	br s	1H	-	Exchangeable amine proton.

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H-3,4,5	1.45 - 1.95	m	6H	-	Piperidine ring methylene envelope.
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### <sup>13</sup>C NMR Data (Carbon)

Position	Shift (δ ppm)	Assignment
C-3'	159.8	Aromatic C-O (Ipso)
C-1'	146.5	Aromatic C-Linker (Ipso)
C-5'	129.4	Aromatic CH (Meta)
C-6'	119.2	Aromatic CH
C-2'	112.5	Aromatic CH (Ortho to OMe)
C-4'	111.8	Aromatic CH (Para)
C-2	62.4	Chiral Methine (Benzylic)
OCH <sub>3</sub>	55.2	Methoxy Carbon
C-6	47.6	Methylene adjacent to N
C-3	34.5	Methylene beta to N
C-5	25.8	Methylene gamma to N
C-4	25.1	Methylene delta to N

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## B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

Ion	m/z	Identity	Notes
[M+H] <sup>+</sup>	192.14	Molecular Ion	Base peak in ESI. Matches C <sub>12</sub> H <sub>18</sub> NO <sup>+</sup> .
[M+Na] <sup>+</sup>	214.12	Sodium Adduct	Common in salt-rich buffers.
Fragment	121.06	C <sub>8</sub> H <sub>9</sub> O <sup>+</sup>	Loss of piperidine ring (Tropylium-like methoxybenzyl cation).

## C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat Oil/Solid)

- 3310 cm<sup>-1</sup>: N-H stretching (Secondary amine, broad/weak).
- 2930, 2855 cm<sup>-1</sup>: C-H stretching (Aliphatic piperidine ring).
- 1600, 1585 cm<sup>-1</sup>: C=C Aromatic ring stretching.
- 1260, 1045 cm<sup>-1</sup>: C-O stretching (Aryl alkyl ether).
- 780, 695 cm<sup>-1</sup>: Ar-H bending (Meta-substituted benzene pattern).

## D. Optical Rotation[10][11]

- Specific Rotation:

to

(

or

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- Note: The (S)-enantiomer of 2-arylpiperidines is typically dextrorotatory (+), analogous to (S)-coniine and (S)-2-phenylpiperidine.

## Experimental Protocols

### Protocol 1: Synthesis & Isolation Workflow

The highest purity (S)-enantiomer is obtained via the hydrogenation of the corresponding pyridine followed by Classical Chiral Resolution.

#### Step A: Hydrogenation

- Reactant: Dissolve 2-(3-methoxyphenyl)pyridine (1.0 eq) in Glacial Acetic Acid.
- Catalyst: Add PtO<sub>2</sub> (Adams' Catalyst, 5 mol%).
- Condition: Hydrogenate at 40-60 psi H<sub>2</sub> for 12 hours.
- Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12. Extract with DCM.
- Result: Racemic 2-(3-methoxyphenyl)piperidine.<sup>[3][5]</sup>

#### Step B: Chiral Resolution (The "Self-Validating" Step)

- Resolution Agent: Use (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).
- Solvent: Hot Ethanol/Acetone mixture (typically 9:1).
- Crystallization: Mix racemate (1.0 eq) and D-DTTA (1.0 eq). Heat to reflux until clear, then cool slowly to 4°C.
- Filtration: Collect the precipitate. This is the diastereomeric salt of the (S)-amine.
- Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (MgSO<sub>4</sub>) and concentrate.
- Validation: Check Optical Rotation. If

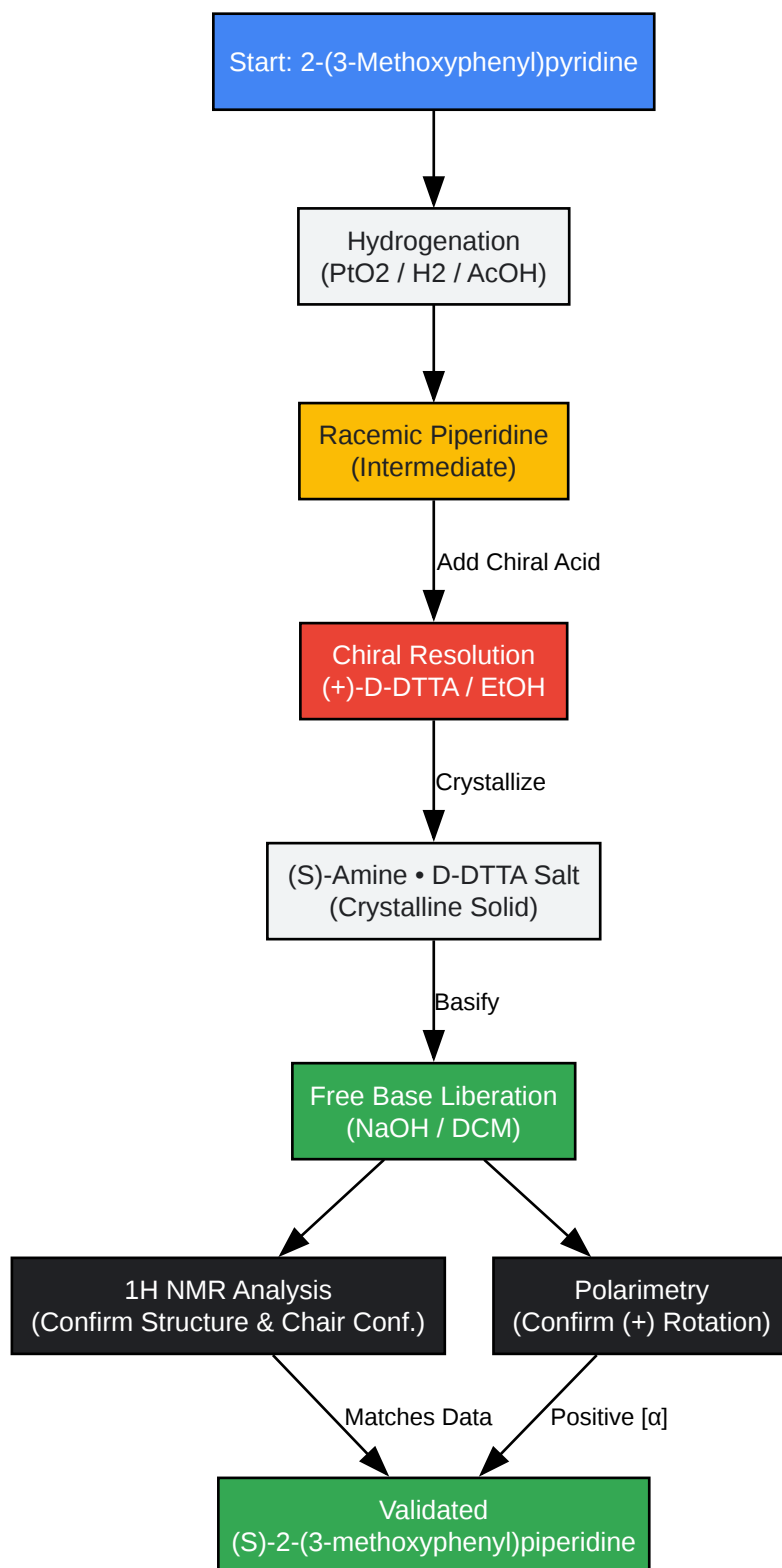
is positive (+), you have the (S)-enantiomer.

## Protocol 2: NMR Sample Preparation

- Mass: 10-15 mg of free base oil.
- Solvent: 0.6 mL  $\text{CDCl}_3$  (neutralized with basic alumina if the amine is acid-sensitive, though this compound is stable).
- Reference: TMS (0.00 ppm) or residual  $\text{CHCl}_3$  (7.26 ppm).

## Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, highlighting the critical decision points for stereochemical control.



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Caption: Workflow for the synthesis, resolution, and spectroscopic validation of **(S)-2-(3-methoxyphenyl)piperidine**.

## References

- Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. University of Glasgow. (Detailed synthesis and characterization of 2-substituted piperidines). [Link](#)
- Coldham, I., et al. (2022).[6] Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry, 87, 8819–8823. (Methodology for resolving 2-arylpiperidines). [Link](#)
- PubChem. (2025).[1][3][7] Compound Summary: (2S)-2-(3-methoxyphenyl)piperidine (CID 16093891). National Library of Medicine.[3] [Link](#)
- Koppenhoefer, B., et al. (1996). Separation of enantiomers of drugs by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 333-343. (Chiral separation techniques for piperidine derivatives). [Link](#)

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## Sources

- 1. [pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 920588-03-0\_(S)-2-(3-methoxyphenyl)piperidineCAS号:920588-03-0\_(S)-2-(3-methoxyphenyl)piperidine【结构式 性质 英文】 - 化源网 [[m.chemsrc.com](https://m.chemsrc.com)]
- 3. (R)-2-(3-methoxyphenyl)piperidine hydrochloride | C<sub>12</sub>H<sub>18</sub>CINO | CID 16093888 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. PubChemLite - 2-(3-methoxyphenyl)piperidine (C<sub>12</sub>H<sub>17</sub>NO) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 5. (R)-2-(3-methoxyphenyl)piperidine | C<sub>12</sub>H<sub>17</sub>NO | CID 16093889 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. [eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk) [[eprints.whiterose.ac.uk](https://eprints.whiterose.ac.uk)]
- 7. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]

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